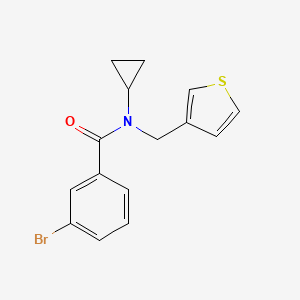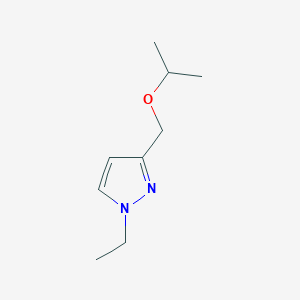
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as EIMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EIMDP is a pyrazole derivative that has been synthesized through various methods and has shown promising results in a range of scientific studies.
作用機序
The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. In the case of Alzheimer's disease, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole binds to amyloid-beta plaques in the brain, allowing for their detection through imaging techniques. In the case of inflammation, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is believed to inhibit the production of pro-inflammatory cytokines by binding to specific enzymes involved in their production.
Biochemical and Physiological Effects
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects in the body. In addition to its potential diagnostic and anti-inflammatory properties, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have antioxidant properties. Studies have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can scavenge free radicals in the body, which can cause oxidative stress and damage to cells.
実験室実験の利点と制限
One of the main advantages of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole for lab experiments is its specificity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to bind to specific receptors or enzymes in the body, which makes it a useful tool for studying these targets. However, one limitation of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity. Studies have found that high doses of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be toxic to cells, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is the development of new diagnostic tools for Alzheimer's disease using 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. Researchers are also exploring the potential of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a treatment for inflammatory diseases. Additionally, there is interest in exploring the antioxidant properties of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole and its potential use in preventing oxidative stress-related diseases. Overall, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is a promising compound that has the potential to advance medical research in several areas.
合成法
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods, including the reaction of ethyl hydrazinecarboxylate with isopropoxymethyl ketone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with isopropoxymethyl magnesium bromide. The resulting product is then treated with acetic anhydride and p-toluenesulfonic acid to yield 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
科学的研究の応用
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in medical research. One of the most promising applications of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as a diagnostic tool for Alzheimer's disease. Researchers have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can bind to amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. This binding allows for the detection of these plaques through imaging techniques such as positron emission tomography (PET).
Another potential application of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as an anti-inflammatory agent. Studies have shown that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition could potentially lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWQNNHAZUZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

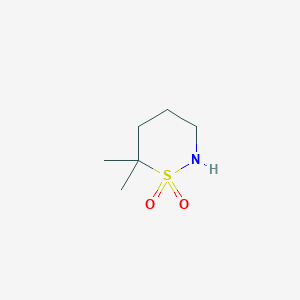
![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)
![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
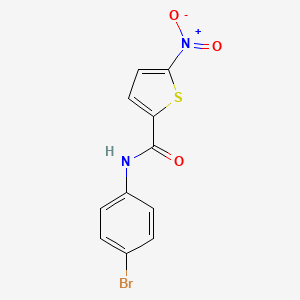
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
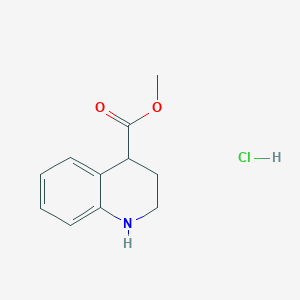

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)




![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
